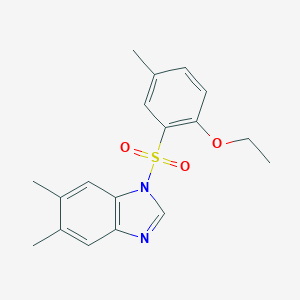
1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with an ethoxy-methylphenyl sulfonyl group
準備方法
The synthesis of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 2-ethoxy-5-methylphenylsulfonyl chloride, in the presence of a base like pyridine.
Final Modifications: The final product is obtained after purification steps, such as recrystallization or chromatography, to ensure the desired compound’s purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the sulfonyl group, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted benzimidazoles.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules, such as enzymes and receptors, are of interest for understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzimidazole core can interact with nucleic acids or proteins, affecting their function and stability.
類似化合物との比較
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-1H-benzotriazole: Similar structure but with a benzotriazole core instead of benzimidazole.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine ring, showing different biological activities.
Benzimidazole-based drugs: Such as albendazole and mebendazole, which are used as antiparasitic agents.
The uniqueness of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole lies in its specific substitution pattern and the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C18H20N2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
1-(2-ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-5-23-17-7-6-12(2)8-18(17)24(21,22)20-11-19-15-9-13(3)14(4)10-16(15)20/h6-11H,5H2,1-4H3 |
InChIキー |
GTBIHDQQMJYDHF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
正規SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)



![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)


